2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide
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Overview
Description
2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide is a heterocyclic compound that belongs to the benzoxadiazole family This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to the benzoxadiazole ring, along with an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide typically involves the nitration of 4,6-dichloro-2,1,3-benzoxadiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired dinitro compound, which is then oxidized to form the 3-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or column chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoxadiazole derivatives.
Scientific Research Applications
2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential anticancer properties and as an inhibitor of specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes such as glutathione S-transferases, which play a role in detoxification processes. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of oxygen.
2,1,3-Benzoxadiazole: Lacks the chlorine and nitro groups.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine atoms instead of chlorine and nitro groups
Uniqueness
2,1,3-Benzoxadiazole, 4,6-dichloro-5,7-dinitro-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
117907-71-8 |
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Molecular Formula |
C6Cl2N4O6 |
Molecular Weight |
294.99 g/mol |
IUPAC Name |
4,6-dichloro-5,7-dinitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6Cl2N4O6/c7-1-4(10(13)14)2(8)6-3(5(1)11(15)16)9-18-12(6)17 |
InChI Key |
OMVXFMLRNAVEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2=[N+](ON=C2C(=C1Cl)[N+](=O)[O-])[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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